

# ER-851: A Comparative Analysis Against Leading Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ER-851    |           |
| Cat. No.:            | B15579985 | Get Quote |

A deep dive into the performance, selectivity, and cellular impact of the novel AXL inhibitor **ER-851** in comparison to established kinase inhibitors bemcentinib, gilteritinib, cabozantinib, and foretinib. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.

**ER-851** has emerged as a potent and highly selective inhibitor of the AXL receptor tyrosine kinase, a key player in cancer progression, metastasis, and drug resistance.[1][2][3] This guide presents a comparative analysis of **ER-851** against other well-known kinase inhibitors that also target AXL: bemcentinib, gilteritinib, cabozantinib, and foretinib. The following sections detail their respective potencies, selectivity profiles, and the underlying experimental methodologies.

## Kinase Inhibition Profile: A Quantitative Comparison

The inhibitory activity of **ER-851** and its counterparts against AXL and other kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.



| Inhibitor                 | AXL IC50 (nM) | Other Key Targets<br>(IC50 in nM)                                                | Reference                                                 |
|---------------------------|---------------|----------------------------------------------------------------------------------|-----------------------------------------------------------|
| ER-851                    | 100           | MER (>1000)                                                                      | [1]                                                       |
| Bemcentinib<br>(BGB324)   | 14            | MER (>700), TYRO3<br>(>1400), Abl (>1400)                                        | MedChemExpress                                            |
| Gilteritinib (ASP2215)    | 0.73          | FLT3 (0.29), LTK<br>(0.35), ALK (1.2), c-<br>KIT (230)                           | MedChemExpress                                            |
| Cabozantinib (XL184)      | 7             | VEGFR2 (0.035),<br>MET (1.3), RET (4),<br>KIT (4.6), FLT3 (11.3),<br>TIE2 (14.3) | Selleck Chemicals                                         |
| Foretinib<br>(GSK1363089) | 10 (pKd)      | MET (0.4), KDR (0.9),<br>RON (3), Flt-1 (6.8),<br>Flt-4 (2.8)                    | IUPHAR/BPS Guide<br>to PHARMACOLOGY,<br>Selleck Chemicals |

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

## **Selectivity and Mechanism of Action**

**ER-851** demonstrates high selectivity for AXL over the closely related MER kinase, which is a significant advantage as chronic MER inhibition has been associated with retinal toxicity.[1][2] In contrast, other inhibitors in this comparison exhibit a broader range of targets.

- Bemcentinib is also highly selective for AXL within the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.
- Gilteritinib is a potent dual inhibitor of FLT3 and AXL.
- Cabozantinib is a multi-kinase inhibitor targeting several receptor tyrosine kinases involved in tumor angiogenesis and metastasis.



 Foretinib also targets multiple kinases, with high potency against MET and VEGFRs in addition to AXL.

The diverse selectivity profiles of these inhibitors underscore the importance of choosing the right tool compound for specific research questions. While multi-kinase inhibitors can be effective in certain contexts, highly selective inhibitors like **ER-851** are crucial for dissecting the specific roles of AXL in cellular processes.

## **AXL Signaling Pathway**

AXL activation, typically through its ligand Gas6, triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion. Key pathways activated by AXL include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[4][5][6] Inhibition of AXL is expected to disrupt these oncogenic signals.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ER-851, a Novel Selective Inhibitor of AXL, Overcomes Resistance to Antimitotic Drugs -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [ER-851: A Comparative Analysis Against Leading Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579985#er-851-vs-other-known-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com